molecular formula C9H16BrN3 B13061474 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13061474
M. Wt: 246.15 g/mol
InChI Key: SARUTSIIMROMFW-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, can also be employed for the efficient synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

IUPAC Name

4-bromo-1-(3,3-dimethylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H16BrN3/c1-9(2,3)4-5-13-6-7(10)8(11)12-13/h6H,4-5H2,1-3H3,(H2,11,12)

InChI Key

SARUTSIIMROMFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=C(C(=N1)N)Br

Origin of Product

United States

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